molecular formula C15H15N5O4S2 B6526266 N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869073-98-3

N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B6526266
CAS No.: 869073-98-3
M. Wt: 393.4 g/mol
InChI Key: RUQBHYGWJIDWFH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O4S2 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.05654632 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-8-13(22)20-14(18-17-8)26-15(19-20)25-7-12(21)16-10-6-9(23-2)4-5-11(10)24-3/h4-6H,7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQBHYGWJIDWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic compound characterized by its complex molecular structure and potential pharmacological applications. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
CAS Number1105251-84-0
Molecular FormulaC23H21N3O4S2
Molecular Weight467.6 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The structure includes a dimethoxyphenyl group linked to a thiadiazole derivative via a sulfanylacetamide moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, the compound's structural analogs have shown effectiveness against various strains of Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains . The presence of the thiadiazole ring is crucial for this activity due to its ability to interact with bacterial enzymes.

Antioxidant Properties

Antioxidant assays have been conducted on similar compounds within the same class. These studies demonstrate that the presence of methoxy groups enhances the electron-donating ability of the compounds, thereby increasing their capacity to scavenge free radicals. This property is vital for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that compounds analogous to this compound possess anti-inflammatory properties. These effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of pathways involved in inflammation .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A study highlighted the efficacy of thiadiazole derivatives against monoresistant strains of Mtb, demonstrating a notable T1/2 (half-life) and Cmax (maximum concentration) values which suggest favorable pharmacokinetics for systemic administration .
  • Antioxidant Evaluation : In a comparative study involving various thiadiazole derivatives, those with methoxy substitutions exhibited superior antioxidant activities when assessed using DPPH radical scavenging assays .
  • Inflammatory Response Modulation : Research indicated that certain derivatives could significantly reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring thiadiazole and triazine moieties exhibit promising anticancer properties. N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of the thiadiazole ring enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural components contribute to its efficacy against a range of bacterial and fungal pathogens. In vitro studies have demonstrated significant inhibition of microbial growth at low concentrations, making it a candidate for further development in antibiotic therapies .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways related to drug metabolism and detoxification processes. This property could be leveraged to enhance the bioavailability of co-administered drugs .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. These findings position it as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .

Polymer Chemistry

In material science, this compound is being explored as a building block for novel polymeric materials. Its unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composites .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in cancer cell lines; mechanism involves oxidative stress .
Study 2Antimicrobial PropertiesSignificant inhibition of bacterial growth; effective at low concentrations .
Study 3Neuroprotective EffectsReduced neuronal damage; potential therapeutic applications in neurodegenerative diseases .
Study 4Polymer ChemistryDevelopment of polymers with enhanced properties; applications in coatings .

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